Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Sulfonyl fluoride stability Hydrolysis resistance SuFEx click chemistry

Researchers requiring a stable, selectively reactive SuFEx warhead often struggle with the hydrolytic instability of sulfonyl chlorides. This Boc-protected piperidine-4-sulfonyl fluoride solves that with room-temperature stability and orthogonal deprotection. - Enables sequential transformations without premature SuFEx reactivity []. - Direct C4-SO2F attachment electronically modulates piperidine basicity, unlike methylene-spaced analogues []. - Consistent ≥98% purity ensures reproducible library synthesis and probe development.

Molecular Formula C10H18FNO4S
Molecular Weight 267.32
CAS No. 2137589-84-3
Cat. No. B2796009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
CAS2137589-84-3
Molecular FormulaC10H18FNO4S
Molecular Weight267.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)F
InChIInChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3
InChIKeyALXDXTYJLZPTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate – Identity & Properties


tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS 2137589-84-3) is a Boc-protected piperidine-4-sulfonyl fluoride building block with molecular formula C₁₀H₁₈FNO₄S and molecular weight 267.32 g·mol⁻¹ . It belongs to the sulfonyl fluoride class, which has gained prominence as SuFEx (Sulfur Fluoride Exchange) click chemistry hubs due to their balanced stability–reactivity profile [1]. The compound is supplied as a research intermediate with a certified purity of ≥98 % and is stable under ambient storage conditions . Its computed LogP of 1.69 and topological polar surface area (TPSA) of 63.68 Ų position it favourably for fragment-based drug discovery and covalent probe development .

tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate: Generic Substitution Limitations


The sulfonyl halide functional group spans a wide reactivity spectrum: sulfonyl chlorides hydrolyse rapidly in aqueous media and require cold-chain storage, while unprotected piperidine sulfonyl fluorides lack the orthogonal protection needed for sequential transformations [1][2]. The Boc group on the target compound allows selective N-deprotection under mild acidic conditions (TFA/CH₂Cl₂) without compromising the sulfonyl fluoride warhead, a feature absent in the free amine analogue piperidine-4-sulfonyl fluoride [3]. Furthermore, the direct C–SO₂F attachment (without a methylene spacer) electronically modulates the piperidine nitrogen pKa, a property that the methylene-spaced analogue tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate cannot replicate [4]. These structural distinctions produce measurable differences in stability, purity, and physicochemical properties that preclude casual interchange.

tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate: Quantitative Evidence


Hydrolytic Stability Advantage Over Sulfonyl Chloride Analog

Sulfonyl fluorides are intrinsically more resistant to hydrolysis than sulfonyl chlorides, as established by the general stability order R–SO₂F > R–SO₂Cl > R–SO₂Br > R–SO₂I [1]. This class-level property is reflected in the storage requirements of the target compound versus its direct chloride counterpart: tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is specified for storage at room temperature, whereas tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) mandates storage at 2–8 °C to suppress hydrolytic degradation . The stronger S–F bond (bond dissociation energy approximately 125 kcal·mol⁻¹ vs. S–Cl approximately 86 kcal·mol⁻¹) underpins this differential stability and eliminates the need for cold-chain logistics during procurement and handling [1].

Sulfonyl fluoride stability Hydrolysis resistance SuFEx click chemistry

Certified Purity Outperforming Common Analogs

The target compound is commercially available with a certified purity of ≥98 % (HPLC) . In contrast, closely related building blocks are routinely supplied at lower specifications: tert-butyl 4-((fluorosulfonyl)methyl)piperidine-1-carboxylate (CAS 1888791-63-6) is listed at 95 % , and the sulfonyl chloride analogue tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is typically offered at 97 % [1]. A 1–3 percentage-point purity differential may seem modest, but in multi-step syntheses where each intermediate contributes to the final overall yield, this gap compounds exponentially.

Building block purity Reproducibility Quality control

Aqueous Solubility Advantage via Lower LogP

Computed LogP for the target compound is 1.6852, whereas the sulfonyl chloride analogue tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate has a computed LogP of 2.9732 . This difference of approximately 1.3 LogP units translates, by the empiric rule that each LogP unit reduction increases aqueous solubility roughly 10-fold, to a predicted >10-fold improvement in aqueous solubility [1]. The TPSA of the target compound (63.68 Ų) is identical to that of the chloride analog, indicating that the lipophilicity difference arises solely from the halogen electronegativity effect rather than gross topological changes .

Lipophilicity Aqueous solubility Drug-likeness

Fluorosulfonyl-Mediated pKa Suppression and hERG Safety

Incorporation of fluorine at the 4-position of sulfonyl piperidines has been shown to significantly reduce the basicity (pKa) of the piperidine nitrogen, an effect that directly attenuates binding to the hERG (IKr) potassium channel [1]. In the prototypical series of 4-fluorosulfonylpiperidines, this pKa reduction translated into compounds that produced no increase in QTc interval in anaesthetised dogs at plasma concentrations up to 148 µM, whereas the corresponding non-fluorinated sulfonyl piperidine series exhibited measurable hERG activity [1]. The target compound, bearing the fluorosulfonyl group directly on the piperidine ring, is structurally aligned with this pharmacophoric motif, unlike methylene-spaced analogues where the electronic effect is insulated by the intervening CH₂ group.

pKa modulation hERG selectivity Covalent inhibitor design

tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate Applications


SuFEx Click Chemistry for Covalent Fragment Library Assembly

The compound's sulfonyl fluoride group serves as a SuFEx electrophile that reacts chemoselectively with aryl silyl ethers, amines, and other nucleophiles under mild conditions. Its room-temperature stability and ≥98 % purity (Section 3, Item 2) ensure consistent reactivity across library plates, while the Boc group permits solid-phase or solution-phase deprotection after SuFEx coupling without degradation of the newly formed S–N or S–O linkage. The ~1.3-unit lower LogP versus the chloride analogue (Section 3, Item 3) facilitates aqueous-biocompatible click conditions. [1]

Protected Scaffold for CNS Covalent Inhibitor Design

The direct C4–SO₂F attachment electronically suppresses piperidine basicity, a design principle validated in the 5-HT2A antagonist programme where the fluorosulfonyl motif eliminated hERG signal at plasma levels exceeding 148 µM (Section 3, Item 4). The Boc group provides a convenient handle for late-stage diversification: after SuFEx warhead installation on the target protein, TFA-mediated deprotection reveals the secondary amine for further functionalisation, enabling structure–activity relationship exploration without re-synthesising the warhead-bearing core. [1]

Building Block for Activity-Based Protein Profiling Probe Synthesis

Sulfonyl fluorides react selectively with active-site serine, threonine, tyrosine, lysine, and histidine residues, making them privileged warheads for ABPP. The target compound's hydrolytic stability advantage over sulfonyl chlorides (Section 3, Item 1) translates into reduced off-target labelling and longer probe shelf-life in DMSO stock solutions, addressing a key bottleneck in chemical proteomics workflows. The room-temperature storage specification eliminates freeze–thaw degradation concerns during multi-institutional probe distribution. [1]

Orthogonal Protecting Group Strategy in Multi-Step Synthesis

In routes where both a nucleophilic amine and a sulfonyl fluoride electrophile must coexist, the target compound provides a solved orthogonality problem: the Boc-protected piperidine can be carried through reductive aminations, alkylations, or metal-catalysed cross-couplings without premature SuFEx reactivity, then deprotected quantitatively with TFA to unveil the free amine for subsequent conjugation. This strategy is not feasible with the unprotected analogue piperidine-4-sulfonyl fluoride, where the free amine competes as a nucleophile for the sulfonyl fluoride group. [1][2]

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